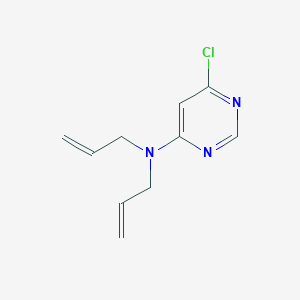

N,N-Diallyl-6-chloro-4-pyrimidinamine

Description

Properties

IUPAC Name |

6-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAALBRZWRTHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248764 | |

| Record name | 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-24-7 | |

| Record name | 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyrimidine Precursors

A common approach starts with a suitable pyrimidine derivative, such as 4-chloropyrimidine or related analogs. Chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under mild conditions. For example, a related pyrrolo[3,2-d]pyrimidine derivative was brominated with NBS in THF at room temperature for 1 hour, followed by workup with ethyl acetate and water washes, drying with anhydrous sodium sulfate, filtration, and distillation under reduced pressure to isolate the halogenated product with good purity.

| Step | Reagent/Condition | Solvent | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | N-bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 1 hr | Room temp | Not specified | Mild halogenation, clean workup |

This halogenation step is crucial to introduce the chlorine atom selectively at the 6-position, setting the stage for subsequent amination.

Amination with Diallylamine

The amination step involves nucleophilic substitution of the 4-chloropyrimidine with diallylamine. This reaction typically proceeds under inert atmosphere (e.g., nitrogen) in polar aprotic solvents such as THF or dimethylformamide (DMF). Sodium carbonate or other mild bases are used to facilitate the substitution by deprotonating the amine and scavenging the released hydrochloric acid.

A documented example for a structurally related compound, N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine, uses the following conditions:

| Stage | Reagents | Solvent | Temperature | Time | Atmosphere | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-amino-2-propene + Na2CO3 | Tetrahydrofuran (THF) | 20°C | 15 min | Inert | 86 |

While this example is for a triazine analog, the methodology is transferable to pyrimidine systems, where diallylamine replaces 1-amino-2-propene, and sodium carbonate acts as base.

Alternative Synthetic Routes

Other methods for preparing chloro-substituted pyrimidine derivatives involve multi-step syntheses starting from malononitrile and cyanamide derivatives. These methods include:

- Salt forming reaction with malononitrile and hydrogen chloride under pressure.

- Cyanamide reaction to form amino-cyano intermediates.

- Condensation reaction catalyzed under acidic conditions to form the pyrimidine ring with chloro substituents.

Though these methods are more relevant to 2-chloro-4,6-dimethoxypyrimidine, the principles of controlled substitution and ring formation under catalysis are applicable to the synthesis of 6-chloro-4-pyrimidinamine derivatives.

Comparative Data Table of Preparation Conditions

| Parameter | Halogenation Step | Amination Step | Alternative Multi-step Synthesis |

|---|---|---|---|

| Starting Material | 4-chloropyrimidine derivatives | 4-chloropyrimidine + diallylamine | Malononitrile, cyanamide |

| Key Reagents | N-bromosuccinimide (NBS) | Sodium carbonate, diallylamine | HCl gas, potassium hydroxide, catalysts |

| Solvent | Tetrahydrofuran (THF) | THF or DMF | Composite solvents (DMF, DMSO, dioxane) |

| Temperature | Room temperature (approx. 20-25°C) | 20°C | -25 to 120°C (varied steps) |

| Atmosphere | Ambient or inert | Inert (N2) | Pressure vessel with HCl gas |

| Reaction Time | 1 hour | 15 minutes to 1 hour | Several hours to days |

| Yield | Not specified (generally high) | ~86% (analogous systems) | Up to 97.5% (for related pyrimidines) |

| Purification | Extraction, drying, distillation | Filtration, washing, drying | Filtration, recrystallization |

Research Findings and Notes

- Reaction Efficiency: The halogenation using NBS in THF is efficient and mild, providing selective substitution without over-halogenation.

- Amination Specificity: The nucleophilic substitution with diallylamine requires controlled pH and inert atmosphere to prevent side reactions and polymerization of diallylamine.

- Solvent Choice: Polar aprotic solvents like THF and DMF facilitate nucleophilic substitution reactions by stabilizing ionic intermediates.

- Yield Optimization: Use of mild bases such as sodium carbonate improves yield by neutralizing HCl formed during substitution, preventing acid-catalyzed side reactions.

- Alternative Routes: Multi-step syntheses involving malononitrile and cyanamide provide routes to pyrimidine derivatives with high purity but are more complex and less direct.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-6-chloro-4-pyrimidinamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The allyl groups can be oxidized or reduced under appropriate conditions.

Addition Reactions: The double bonds in the allyl groups can participate in addition reactions with electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinamine derivatives, while oxidation and reduction reactions can modify the allyl groups .

Scientific Research Applications

N,N-Diallyl-6-chloro-4-pyrimidinamine has diverse applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents.

Drug Synthesis: It serves as an intermediate in the production of various pharmaceuticals.

Agricultural Studies: It is investigated for its potential use in developing agrochemicals

Mechanism of Action

The mechanism of action of N,N-Diallyl-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets. The chlorine atom and allyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Diallyl-6-chloro-4-pyrimidinamine with structurally analogous pyrimidinamine derivatives:

Key Observations:

- Diethyl groups (C₈H₁₂ClN₃) offer steric bulk without unsaturation, possibly improving thermal stability . Benzyl groups (C₁₁H₁₀ClN₃) add aromaticity and lipophilicity, which may influence bioavailability in pharmaceutical contexts .

- Molecular Weight Trends : Smaller substituents (e.g., dimethyl) reduce molecular weight, affecting solubility and diffusion properties .

Hazard and Handling

- The target compound and N-Benzyl-6-chloro-4-pyrimidinamine share the IRRITANT classification, necessitating protective equipment during handling .

- Compounds with aromatic or bulky groups (e.g., benzyl, phenethyl) may pose additional inhalation risks due to low volatility .

Stability and Reactivity

Biological Activity

N,N-Diallyl-6-chloro-4-pyrimidinamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a diallyl group and a chlorine atom at the 6-position. This structural configuration is significant as it influences the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃ClN₄ |

| Molecular Weight | 200.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of pyrimidine derivatives for their ability to inhibit cell growth in human cancer cell lines, demonstrating that modifications at specific positions can enhance their efficacy against EGFR and VEGFR-2 pathways .

The biological activity of this compound may involve the following mechanisms:

- Inhibition of Protein Kinases : The compound may act as an inhibitor of key protein kinases involved in tumor growth.

- Induction of Apoptosis : Research indicates that certain pyrimidine derivatives can trigger apoptosis in cancer cells, which is critical for their therapeutic effects .

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacteria .

Case Studies

- Cancer Cell Line Studies : In vitro studies have shown that this compound analogs significantly reduce cell viability in various cancer types, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways, particularly through the Bax/Bcl2 ratio .

- Antimicrobial Efficacy : Another investigation into related pyrimidine compounds revealed their effectiveness against Gram-positive bacteria, showcasing their potential as antimicrobial agents .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of halogen substituents enhances biological activity by improving lipophilicity and cellular uptake .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diallyl-6-chloro-4-pyrimidinamine, and how can reaction efficiency be optimized?

- Methodology : A plausible route involves nucleophilic substitution of 6-chloro-4-pyrimidinamine with diallylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction optimization should include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) may improve yield .

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 6-chloro-4-pyrimidinamine retention time ~4.2 min under C18 column conditions) .

Q. How can This compound be structurally characterized using crystallography?

- Procedure :

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX .

- Key Parameters :

- Check for twinning or disorder in allyl groups using PLATON .

- Validate H-bonding interactions (e.g., N–H⋯Cl) with Olex2 or Mercury .

Q. What purification strategies are effective for isolating This compound from by-products?

- Techniques :

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) .

- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm; expected retention time ~6.5 min) .

- Mass spectrometry (ESI-MS): Confirm molecular ion peak at m/z ≈ 237 [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in cross-coupling reactions?

- Approach :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, SPhos ligand) .

- Validation :

- Match calculated bond dissociation energies (BDEs) for C–Cl bonds (~320 kJ/mol) with experimental kinetic data .

Q. How should researchers resolve contradictions in spectroscopic data for This compound derivatives?

- Case Study : If ¹H NMR shows unexpected splitting in allyl protons:

- Solvent Effects : Re-run in CDCl₃ vs. DMSO-d₶ to assess hydrogen bonding .

- Dynamic Effects : Use VT-NMR to probe conformational exchange (e.g., allyl rotation barriers) .

- Advanced Tools :

- 2D NMR (COSY, NOESY) to confirm through-space correlations .

- Compare with literature analogs (e.g., N,N-Diethyl-6-chloro-4-pyrimidinamine δ values ).

Q. What experimental design principles optimize This compound for catalytic applications?

- Design of Experiments (DoE) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.